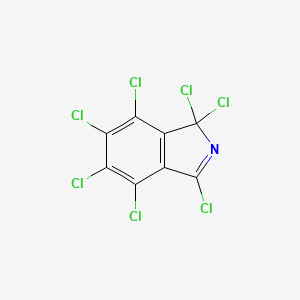
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,5,6,7-Heptachloro-3H-isoindole is a chlorinated heterocyclic compound known for its unique chemical structure and properties It is characterized by the presence of seven chlorine atoms attached to an isoindole ring, making it highly chlorinated and potentially reactive
Preparation Methods
The synthesis of 1,3,3,4,5,6,7-Heptachloro-3H-isoindole typically involves chlorination reactions. One common method is the chlorination of isoindole derivatives using chlorine gas or other chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale chlorination processes, where isoindole precursors are subjected to chlorination in the presence of catalysts to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
1,3,3,4,5,6,7-Heptachloro-3H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated isoindole oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated isoindole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,3,4,5,6,7-Heptachloro-3H-isoindole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex chlorinated compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Its derivatives are being investigated for their potential therapeutic applications, including as drug candidates for treating various diseases.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,3,4,5,6,7-Heptachloro-3H-isoindole involves its interaction with molecular targets and pathways within biological systems. The highly chlorinated nature of the compound allows it to interact with cellular components, potentially disrupting normal cellular functions. It may inhibit enzymes or interfere with DNA replication and transcription processes, leading to its bioactive effects .
Comparison with Similar Compounds
1,3,3,4,5,6,7-Heptachloro-3H-isoindole can be compared with other chlorinated isoindole derivatives, such as:
- 1,3,3,4,5,6-Hexachloro-3H-isoindole
- 1,3,3,4,5,6,7,8-Octachloro-3H-isoindole
Properties
CAS No. |
52135-26-9 |
|---|---|
Molecular Formula |
C8Cl7N |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1,1,3,4,5,6,7-heptachloroisoindole |
InChI |
InChI=1S/C8Cl7N/c9-3-1-2(4(10)6(12)5(3)11)8(14,15)16-7(1)13 |
InChI Key |
FXRBYDKQFPIWTH-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(N=C2Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















